molecular formula C22H17F2N3OS B2596644 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(3-pyridylmethyl)propanamide CAS No. 895437-39-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(3-pyridylmethyl)propanamide

Cat. No. B2596644
CAS RN: 895437-39-5
M. Wt: 409.45
InChI Key: YGVLGZFUESFAON-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(3-pyridylmethyl)propanamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFB is a small molecule that has been synthesized through a number of different methods, and its properties and effects have been studied in detail. In

Scientific Research Applications

Luminescent Properties and Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(3-pyridylmethyl)propanamide derivatives have been explored for their luminescent properties. For instance, benzothiazole derivatives have been prepared and their luminescence properties investigated, showing potential for white light emission applications. These derivatives, by doping into a polymer matrix, achieved saturated white-light emission, providing a simple fabrication process of white-light emitting devices (Lu et al., 2017).

Imaging and Marker Development

Radioiodinated nitroimidazole analogues of benzothiazole have been synthesized and evaluated as tumor hypoxia markers. These compounds accumulated in hypoxic cells, demonstrating potential as tracers for imaging applications in nuclear medicine (Li et al., 2005).

Therapeutic Investigations

Benzothiazole derivatives have been investigated for their therapeutic potential in various domains:

  • Anti-Inflammatory and Wound Healing : 4-Thiazolidinone derivatives, incorporating a benzothiazole moiety, showed appreciable anti-inflammatory and potential wound healing effects. One derivative, in particular, inhibited MMP-9 at the nanomolar level, highlighting its therapeutic potential (Incerti et al., 2018).
  • Antimicrobial Activity : New derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide have demonstrated marked antimicrobial action, along with psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening, showcasing a range of biological activities (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c23-17-11-18(24)21-19(12-17)29-22(26-21)27(14-16-7-4-10-25-13-16)20(28)9-8-15-5-2-1-3-6-15/h1-7,10-13H,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVLGZFUESFAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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